3-(Dimethylsulfamoylamino)azetidine;2,2,2-trifluoroacetic acid

Description

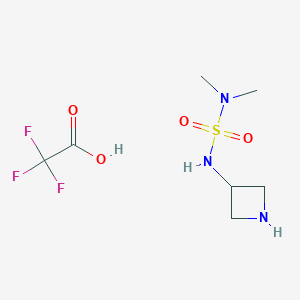

3-(Dimethylsulfamoylamino)azetidine;2,2,2-trifluoroacetic acid is a hybrid compound comprising two distinct moieties:

- Azetidine core: A four-membered saturated heterocyclic ring with a dimethylsulfamoylamino (-NHSO₂N(CH₃)₂) substituent at the 3-position.

- Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) acting as a counterion or co-formulant .

This compound likely exists as a salt or co-crystal, leveraging TFA’s high acidity (pKa ~0.23) to enhance solubility and bioavailability . Azetidine derivatives are valued in medicinal chemistry for their conformational rigidity and metabolic stability .

Properties

IUPAC Name |

3-(dimethylsulfamoylamino)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.C2HF3O2/c1-8(2)11(9,10)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHROSJGIZKKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Azetidin-3-YL)sulfamoyl]dimethylamine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidine derivatives.

Industrial Production Methods

Industrial production methods for [(Azetidin-3-YL)sulfamoyl]dimethylamine, trifluoroacetic acid are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

[(Azetidin-3-YL)sulfamoyl]dimethylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted azetidines. These products are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

[(Azetidin-3-YL)sulfamoyl]dimethylamine, trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(Azetidin-3-YL)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring provides a rigid structure that can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Analogs with Azetidine-TFA Salts

The following compounds share structural similarities due to their azetidine cores and TFA counterions:

*Calculated based on C₅H₁₃N₃O₂S (azetidine moiety) + C₂HF₃O₂ (TFA).

Key Observations :

Physicochemical Properties

Trifluoroacetic acid (TFA) imparts distinct properties to these salts:

Comparative Notes:

Research Needs :

- Stability studies under physiological conditions.

- Comparative pharmacokinetic profiling against analogs.

Biological Activity

3-(Dimethylsulfamoylamino)azetidine; 2,2,2-trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 3-(Dimethylsulfamoylamino)azetidine; 2,2,2-trifluoroacetic acid

- Molecular Formula : C₅H₈F₃N₃O₂S

- Molecular Weight : 229.19 g/mol

Antibacterial Activity

Research indicates that derivatives of azetidines, including the compound , exhibit significant antibacterial properties. A study demonstrated that azetidine derivatives showed effective inhibition against Mycobacterium tuberculosis (MTb), with minimum inhibitory concentrations (MICs) often below 10 μM . The compound's mechanism involves disrupting cell envelope biogenesis in mycobacteria, specifically targeting late-stage mycolic acid biosynthesis.

| Compound | MIC (μM) | Activity |

|---|---|---|

| 3-(Dimethylsulfamoylamino)azetidine | <10 | Effective against MTb |

| Isoniazid (control) | 0.1 | Standard antibiotic |

Cytotoxic Activity

Cytotoxicity studies have shown that azetidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 3-(Dimethylsulfamoylamino)azetidine have been tested against the HL60 human acute myeloid leukemia cell line, revealing submicromolar activities (IC50 = 0.41 ± 0.04 μM) . The structure-activity relationship (SAR) analysis highlighted the importance of functional groups in enhancing cytotoxic effects.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that azetidine derivatives can inhibit the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231), showcasing significant antiproliferative activity at nanomolar concentrations . The presence of trifluoroacetyl groups in the structure appears to enhance these effects.

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| MCF-7 | <100 | Antiproliferative |

| MDA-MB-231 | <150 | Antiproliferative |

Case Studies and Research Findings

-

Study on Tuberculosis Treatment :

A recent study identified a series of azetidine derivatives with potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated no detectable drug resistance, making them promising candidates for tuberculosis therapy . -

Evaluation of Cytotoxic Effects :

In a comprehensive evaluation of various azetidine derivatives on HL60 cells, specific structural modifications led to enhanced cytotoxicity. The findings suggested that certain substituents significantly influence the biological activity of these compounds . -

Anticancer Mechanism Investigation :

Research into the mechanism of action revealed that azetidine derivatives induce apoptosis through mitochondrial pathways in breast cancer cells. This was corroborated by assays measuring cell viability and apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.